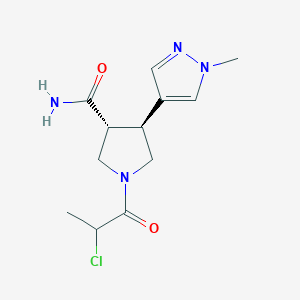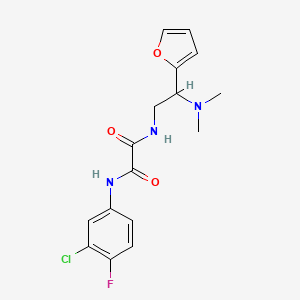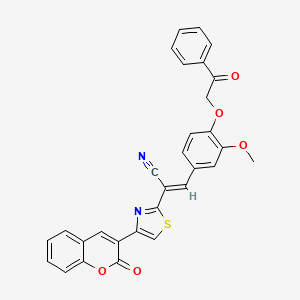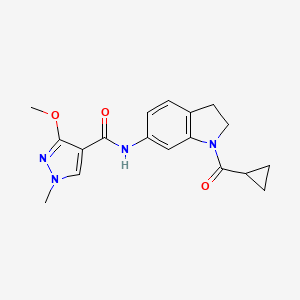![molecular formula C18H20N2O4S B2480512 Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 71638-85-2](/img/structure/B2480512.png)
Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been explored for their synthesis, molecular structure, chemical reactions, and properties. It's part of broader research into compounds with potential applications in various fields due to their unique structural and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific precursors like 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with diethyl malonate, leading to the formation of products that can further react to yield azoles, azines, and their fused derivatives (Mohareb, El-Omran, & Ho, 2001). Such processes highlight the versatility and reactivity of the compound's structure, allowing for the synthesis of a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through techniques like NMR and X-ray studies, revealing detailed conformational features in both solid and solution states. For instance, the conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate have been studied, showing significant insights into its structural properties (Saravanan, Muthusubramanian, & Polborn, 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often result in the formation of a variety of products, demonstrating the compound's reactivity and potential for further chemical modifications. For example, reactions of 3-chloro-1,2-benzisothiazole with diethyl malonate have shown the ability to produce several derivatives through nucleophilic substitution and ring scission processes, further highlighting the compound's versatile chemical behavior (Mossini et al., 1979).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various conditions and potential applications. For instance, the hydrogen bonding and supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have been explored, providing insights into their solid-state characteristics and potential for forming structured networks (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming various derivatives, are central to understanding the compound's applications and handling. Research into rapid synthesis methods at room temperature, for example, demonstrates the compound's accessibility and the efficiency of its production for further use (Valle et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The synthesis and transformation of heterocyclic compounds, including those similar to Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate, play a significant role in medicinal chemistry and materials science. For instance, compounds derived from 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones are valuable for the synthesis of heterocyclic compounds like pyrazolo-imidazoles and thiazoles. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other heterocycles (Gomaa & Ali, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-23-16(21)14(17(22)24-5-2)10-19-18-20-15(11-25-18)13-8-6-12(3)7-9-13/h6-11H,4-5H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMRMOCCGZENCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)





![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)